1-Methyl-1H-indazol-6-ol

描述

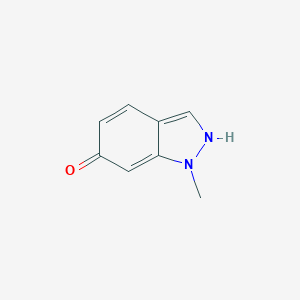

1-Methyl-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

准备方法

The synthesis of 1-Methyl-1H-indazol-6-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an oxygen atmosphere . These methods typically yield good to excellent results with minimal byproducts.

化学反应分析

Electrophilic Substitution Reactions

The hydroxyl group at position 6 activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to itself.

Nucleophilic Reactions

The hydroxyl group can act as a nucleophile or participate in deprotonation under basic conditions.

Oxidation and Reduction

The hydroxyl group and aromatic system exhibit redox activity.

Condensation and Cycloaddition

The hydroxyl group participates in condensation reactions with aldehydes.

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization at positions 3 and 7.

Acid-Base Reactions

The hydroxyl group exhibits weak acidity (pKa ~9–10), enabling salt formation.

| Reaction Type | Conditions | Major Products | Key Observations |

|---|---|---|---|

| Deprotonation | NaOH/H₂O | Sodium 1-methyl-1H-indazol-6-olate | Forms water-soluble salts; used in polar solvent reactions . |

Mechanistic Insights and Challenges

- Regioselectivity : The hydroxyl group directs electrophiles to position 5 (para) and nucleophiles to position 3 (meta) due to resonance and inductive effects .

- Steric Effects : The methyl group at position 1 hinders substitution at position 2, favoring reactivity at positions 3, 5, and 7 .

- Protection Strategies : O-Protection (e.g., silylation) is often required for cross-coupling reactions to prevent catalyst poisoning .

科学研究应用

Pharmaceutical Development

1-Methyl-1H-indazol-6-ol serves as a crucial building block in the synthesis of pharmaceuticals, especially in the development of anticancer agents. Research indicates that derivatives of indazole, including this compound, exhibit antiproliferative activities against various cancer cell lines. For instance, a study highlighted the synthesis of indazole derivatives that demonstrated significant anti-cancer properties, with specific compounds showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer models .

Key Findings:

- Anticancer Activity: Compounds derived from this compound have shown efficacy against multiple tumor types, including leukemia and breast cancer .

- Mechanism of Action: The compound may act through multiple targets, potentially influencing tyrosine kinases involved in cancer progression .

Biochemical Research

In biochemical studies, this compound is utilized to explore cellular signaling pathways. Its role in modulating these pathways makes it a valuable tool for identifying therapeutic targets. The compound's ability to interact with various biological receptors has been documented, indicating its potential for developing diagnostic tools and therapeutic agents .

Applications:

- Cell Signaling Studies: Understanding the modulation of signaling pathways can lead to novel therapeutic strategies.

- Diagnostic Development: Investigations into its binding affinity with biological targets may enhance disease detection methods .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science. Researchers are exploring its potential in creating advanced materials such as polymers and coatings that require specific functionalities.

Research Highlights:

- Material Properties: Studies are ongoing to assess how modifications of the indazole structure can lead to materials with tailored properties for industrial applications .

Agrochemical Applications

The compound also shows promise in agrochemical research. Its derivatives are being investigated for their potential to develop more effective and environmentally friendly crop protection products.

Potential Benefits:

- Enhanced Efficacy: By leveraging the chemical properties of this compound, researchers aim to create agrochemicals that provide better protection against pests while minimizing environmental impact .

Case Studies and Research Findings

作用机制

The mechanism of action of 1-Methyl-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain kinases, such as phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound’s effects are mediated through binding to these targets, leading to the modulation of various cellular processes.

相似化合物的比较

1-Methyl-1H-indazol-6-ol can be compared to other indazole derivatives, such as:

- 1-Methyl-1H-indazole-4-acetic acid

- 2-(1-Methyl-1H-indazol-4-yl) propanoic acid

- 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

1-Methyl-1H-indazol-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its indazole core, which is a bicyclic structure containing a five-membered ring fused to a six-membered ring. The compound possesses a hydroxyl group at the 6-position and a methyl group at the 1-position, contributing to its unique chemical properties.

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer activity against various human cancer cell lines. A study evaluating indazole derivatives found that compounds similar to this compound showed significant inhibitory effects on cancer cell proliferation. Notably, the compound exhibited an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, indicating potent activity with selectivity for normal cells (IC50 = 33.2 µM) .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| This compound | K562 (CML) | 5.15 | 6.43 |

| Compound 6o | A549 (Lung) | N/A | N/A |

| Compound 6o | Hep-G2 (Liver) | N/A | N/A |

The mechanism of action involves the induction of apoptosis in cancer cells through modulation of key regulatory proteins such as Bcl-2 and Bax, leading to altered cell cycle distribution and enhanced apoptotic signaling pathways .

Antimicrobial Activity

Indazole derivatives, including this compound, have been explored for their antimicrobial properties. Preliminary studies suggest that these compounds can inhibit bacterial growth, making them candidates for further development as antibacterial agents .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Apoptosis Induction : The compound influences apoptotic pathways by downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic factors (e.g., Bax), leading to increased apoptosis in cancer cells .

- Cell Cycle Arrest : Treatment with the compound results in cell cycle arrest at the G0/G1 phase, reducing cell proliferation rates in cancer models .

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of nitric oxide synthase, suggesting that this compound may also modulate inflammatory responses through enzyme interactions .

Case Studies and Research Findings

A notable study investigated the structure-activity relationships (SAR) of indazole derivatives, revealing that modifications at specific positions on the indazole ring significantly affect biological activity. For instance, substituents at the C-5 position were found to enhance anticancer efficacy against K562 cells .

Additionally, another study highlighted the role of indazole derivatives in targeting serotonin receptors, indicating potential applications in treating neurological conditions alongside cancer therapy .

属性

IUPAC Name |

1-methylindazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-8-4-7(11)3-2-6(8)5-9-10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKUTNCHAYBXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357027 | |

| Record name | 1-Methyl-1H-indazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118933-92-9 | |

| Record name | 1-Methyl-1H-indazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。